Phosphomycin was originally discovered in the 1960s from the fermentation broth of Streptomyces fradiae. It is produced by several other bacterial strains, including Streptomyces viridochromogenes and Pseudomonas syringae . The compound can also be synthesized chemically, allowing for more controlled production methods .
Phosphomycin disodium salt belongs to the class of phosphonic acid antibiotics. It is classified as a bactericidal agent due to its ability to kill bacteria rather than merely inhibiting their growth.
The synthesis of phosphomycin disodium salt can be achieved through various methods. One notable method involves the reaction of fosfomycin phenylethylamine with sodium hydroxide in an industrial alcohol solvent. This process requires careful control of temperature and pH to ensure optimal yield and purity .
Technical Details:
Phosphomycin disodium salt participates in various chemical reactions, primarily involving the formation and cleavage of its epoxide ring. The reactivity of this compound allows it to interact with enzymes critical for bacterial cell wall synthesis.
Technical Details:
Phosphomycin disodium salt exerts its antibacterial effect by mimicking phosphoenolpyruvate, a substrate for the MurA enzyme involved in peptidoglycan synthesis. Upon entering bacterial cells via transporters GlpT and UhpT, it binds to MurA, inhibiting its activity and preventing cell wall formation.
This mechanism leads to bacterial cell lysis and death, making phosphomycin effective against both Gram-positive and Gram-negative bacteria . Its unique action also means that it does not exhibit cross-resistance with other antibiotic classes.
Phosphomycin disodium salt is primarily utilized in clinical settings for:
Discovered in 1969 from Streptomyces spp. fermentation broths, phosphomycin (fosfomycin) represented a structural novelty among antibiotics due to its phosphonic acid backbone and reactive epoxide ring [3] [8]. The disodium salt formulation emerged as the first parenterally administrable variant, enabling systemic treatment of severe infections. However, its clinical adoption remained limited outside Europe and Japan until the 2000s, when the global surge of multidrug-resistant (MDR) pathogens prompted a systematic reevaluation of "forgotten" antibiotics [7] [8]. Unlike contemporary antibiotics, fosfomycin’s minimal molecular weight (138 Da) and absence of cross-resistance mechanisms allowed it to evade common resistance phenotypes proliferating in Enterobacteriaceae and Gram-positive cocci [1] [5].
The revival accelerated when pharmacokinetic studies revealed unanticipated strengths: negligible plasma protein binding (<3%), extensive tissue penetration (bone, lungs, cerebrospinal fluid), and synergistic potential with β-lactams and aminoglycosides [1] [4]. Between 2010–2025, intravenous fosfomycin disodium transitioned from an emergency reserve to a World Health Organization (WHO)-recommended agent for carbapenem-resistant infections, formalized in the 2023 AWaRe reclassification [8]. This trajectory exemplifies how "old" antibiotics can bridge therapeutic gaps when modern drug development pipelines stagnate.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7